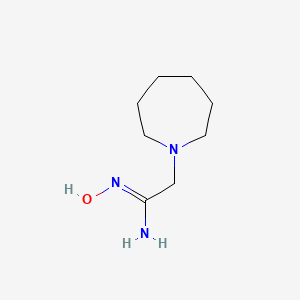

2-(azepan-1-yl)-N'-hydroxyethanimidamide

Description

Significance of Imidamide Scaffolds in Modern Medicinal Chemistry

While the term "imidamide" is not broadly used for a specific scaffold, the core functional group, an amidoxime (B1450833) (a portmanteau of amide and oxime), is of considerable interest. Amidoximes are recognized for their wide array of biological activities and their utility as bioisosteres of carboxylic acids, a common functional group in many drugs. nih.govresearchgate.net The amidoxime moiety is a key feature in compounds with antituberculotic, antibacterial, antineoplastic, antihypertensive, and anti-inflammatory properties. researchgate.netnih.govingentaconnect.com Furthermore, amidoximes are known to act as nitric oxide (NO) donors in vivo, a property that is crucial for various physiological processes, including blood pressure regulation and neurotransmission. nih.govresearchgate.net The ability of these compounds to release NO makes them attractive candidates for the development of novel cardiovascular drugs. nih.gov

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is another crucial component of the target molecule. This ring system is present in a number of natural products and FDA-approved drugs, demonstrating its therapeutic relevance. nih.govlifechemicals.com Compounds containing the azepane moiety have shown a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and antihistaminic effects. nih.govlifechemicals.comresearchgate.net The conformational flexibility of the azepane ring is often a key determinant of its biological activity, allowing it to interact effectively with various biological targets. lifechemicals.com

Rationale for Comprehensive Research into 2-(azepan-1-yl)-N'-hydroxyethanimidamide

The rationale for a thorough investigation of this compound stems from the synergistic potential of its two key structural features: the N'-hydroxyethanimidamide (amidoxime) group and the azepane ring. The combination of a biologically active pharmacophore (the amidoxime) with a privileged scaffold (the azepane ring) presents a compelling case for its potential as a novel therapeutic agent.

Overview of Current Research Gaps and Opportunities Pertaining to Hydroxyethanimidamides

Despite the established biological significance of both amidoximes and azepane-containing compounds, a significant research gap exists for molecules that combine these two moieties, such as this compound. A comprehensive literature search reveals a scarcity of dedicated studies on the synthesis, characterization, and biological evaluation of this specific compound.

This lack of research presents a clear opportunity for medicinal chemists. Key areas for future investigation include:

Development of efficient synthetic routes: While general methods for the synthesis of amidoximes are known, typically involving the reaction of a nitrile with hydroxylamine (B1172632), specific protocols for the synthesis of this compound need to be developed and optimized. nih.gov

Comprehensive biological screening: The compound should be subjected to a broad range of biological assays to identify its potential therapeutic applications. Based on the properties of its constituent parts, screening for antimicrobial, anticancer, and cardiovascular activities would be a logical starting point. nih.govnih.gov

Structure-activity relationship (SAR) studies: Should initial screenings yield promising results, the synthesis and evaluation of a library of related analogues would be crucial to understand the structure-activity relationships and to optimize the lead compound for improved potency and selectivity.

The exploration of this compound and its derivatives holds the potential to yield novel drug candidates and to expand our understanding of the chemical space at the intersection of amidoxime and azepane chemistry.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇N₃O |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 98487-54-8 |

| Structure |

Structure

3D Structure

Properties

CAS No. |

98487-54-8 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(azepan-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10-12)7-11-5-3-1-2-4-6-11/h12H,1-7H2,(H2,9,10) |

InChI Key |

FMLZDRMKPOUTQO-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CC(=NO)N |

Isomeric SMILES |

C1CCCN(CC1)C/C(=N\O)/N |

Canonical SMILES |

C1CCCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Azepan 1 Yl N Hydroxyethanimidamide

Established and Novel Synthetic Routes Towards 2-(azepan-1-yl)-N'-hydroxyethanimidamide

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The primary methods revolve around the formation of a key nitrile intermediate, followed by its conversion to the target amidoxime (B1450833).

Retrosynthetic Analysis and Precursor Identification for this compound Synthesis

A plausible retrosynthetic analysis of this compound points to a straightforward synthetic pathway. The most common and efficient method for creating amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). nih.govtandfonline.com This suggests the primary disconnection at the C-N bond of the amidoxime group, leading to two key precursors: 2-(azepan-1-yl)acetonitrile and hydroxylamine .

Further disconnection of the 2-(azepan-1-yl)acetonitrile intermediate at the azepane nitrogen-carbon bond suggests a nucleophilic substitution reaction. This involves the alkylation of azepane (hexamethyleneimine) with a two-carbon electrophile bearing a nitrile group. A suitable reagent for this step would be a 2-haloacetonitrile, such as 2-bromoacetonitrile or 2-chloroacetonitrile .

Therefore, the most logical synthetic route originates from three primary precursors:

Azepane

A 2-haloacetonitrile (e.g., 2-chloroacetonitrile)

Hydroxylamine (often used as hydroxylamine hydrochloride)

The intermediate, 2-(azepan-1-yl)acetonitrile, is itself a commercially available compound, validating the feasibility of this synthetic approach. bldpharm.com

Optimization of Reaction Conditions for High Yield and Purity of this compound

Step 1: Synthesis of 2-(azepan-1-yl)acetonitrile

The reaction of azepane with a 2-haloacetonitrile is a standard nucleophilic substitution. Optimization of this step typically involves screening various parameters to maximize the yield of the desired secondary amine and minimize the formation of quaternary ammonium (B1175870) salt byproducts.

| Parameter | Variation | Rationale and Expected Outcome |

| Base | K₂CO₃, NaHCO₃, Triethylamine (B128534) (Et₃N) | A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction. The choice of base can influence reaction rate and selectivity. |

| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | The solvent must solubilize the reactants. Polar aprotic solvents like acetonitrile or DMF are often effective for SN2 reactions. |

| Temperature | Room Temperature to 60 °C | Increasing temperature generally increases the reaction rate, but may also promote the formation of byproducts. Optimization is key to finding a balance. |

| Stoichiometry | Use of excess azepane | Using an excess of the amine nucleophile can favor the formation of the desired product over dialkylation or quaternization. |

Step 2: Conversion of 2-(azepan-1-yl)acetonitrile to Amidoxime

The conversion of nitriles to amidoximes via reaction with hydroxylamine is a well-established method. nih.gov However, reaction conditions must be carefully controlled to achieve high yield and purity, as side reactions such as the hydrolysis of the nitrile to an amide can occur. tandfonline.com

Key parameters for optimization include the base, solvent, temperature, and reaction time. tandfonline.com The reaction typically involves the in-situ generation of free hydroxylamine from hydroxylamine hydrochloride using a base. nih.gov

Below is a table summarizing various conditions reported in the literature for the synthesis of amidoximes from nitriles, which could be adapted for the synthesis of this compound.

| Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Na₂CO₃ | Ethanol (B145695) | 60-80 °C | Several | Up to 98 | nih.gov |

| Triethylamine (1.6) | Water | Room Temp | 6 | 64-89 | tandfonline.comtandfonline.com |

| Sodium Hydroxide | Deionized Water | 50 °C | 2 | - | mdpi.com |

| None (aq. NH₂OH) | Water | Room Temp | - | - | google.com |

Using triethylamine in water at room temperature represents an optimized, mild condition that often results in high yields and purity. tandfonline.com

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. ijprajournal.com

For the N-alkylation step, green approaches could include using a phase-transfer catalyst to enhance reaction rates in a biphasic system, potentially reducing the need for volatile organic solvents.

For the amidoxime formation, significant green advancements have been made. The use of water as a solvent is a major improvement over traditional organic solvents like ethanol or methanol. tandfonline.comgoogle.com This approach is not only environmentally benign but can also be highly efficient. tandfonline.com Furthermore, alternative energy sources can be employed to reduce reaction times and energy consumption. For instance, the use of ultrasonic irradiation in a solvent-free method has been reported to produce amidoximes in high yields with short reaction times. nih.gov

Synthesis of Chemically Diverse Analogues of this compound

The development of chemically diverse analogues is crucial for exploring structure-activity relationships in medicinal chemistry. This can be achieved by modifying the core scaffold of this compound, for example, by constraining its conformation or by introducing bioisosteric replacements.

Design and Synthesis of Conformationally Constrained Analogues

The seven-membered azepane ring is conformationally flexible, which can be a disadvantage in drug design where a specific, rigid conformation is often required for optimal receptor binding. lifechemicals.com Introducing conformational constraints can lock the molecule into a more bioactive shape.

Design Strategies:

Bridged Scaffolds: Introducing an aliphatic bridge across the azepane ring can create rigid bicyclic structures. Examples include synthesizing analogues based on scaffolds like 8-azabicyclo[3.2.1]octane (tropane) or similar systems.

Ring Substitution: Placing bulky substituents on the azepane ring can create steric hindrance that favors a particular ring conformation. lifechemicals.com

Ring Contraction/Fusion: Synthesizing analogues where the azepane is fused with another ring system or replaced by a more rigid heterocyclic structure.

The synthesis of these constrained analogues would require distinct synthetic routes, often starting from specialized precursors rather than from azepane itself. For instance, the synthesis of substituted azepane-2-carboxylate derivatives has been developed as a template for conformationally constrained peptidomimetics. researchgate.netfigshare.com Recently, a photochemical dearomative ring expansion of nitroarenes has been reported as a strategy to prepare complex, substituted azepanes. nih.gov

Introduction of Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's potency, selectivity, or pharmacokinetic profile. nih.gov

Bioisosteres for the Azepane Ring: The azepane ring can be replaced by other cyclic amines or saturated heterocycles to modulate properties like basicity, lipophilicity, and metabolic stability.

Bioisosteres for the N'-hydroxyethanimidamide (Amidoxime) Group: The amidoxime group is a versatile functional group. Bioisosteric replacement can target its hydrogen bonding capabilities and electronic profile. Heterocyclic rings are common bioisosteres for amide and related functionalities. drughunter.comcambridgemedchemconsulting.com

The following table outlines potential bioisosteric replacements for the key functional groups in the target molecule.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Azepane | Piperidine, Pyrrolidine | Modulate ring size and conformational flexibility. Piperidine is a very common motif in drug discovery. cambridgemedchemconsulting.com |

| Azepane | Morpholine, Thiomorpholine | Introduce heteroatoms to alter polarity, solubility, and metabolic stability. cambridgemedchemconsulting.com |

| Azepane | Bicyclo[1.1.1]pentane, Azaspiro[3.3]heptane | Introduce rigid, three-dimensional scaffolds to explore new chemical space and improve physicochemical properties. nih.govenamine.net |

| N'-hydroxyethanimidamide | 1,2,4-Oxadiazole | A common and metabolically stable amide bioisostere that can mimic hydrogen bonding patterns. nih.govdrughunter.com |

| N'-hydroxyethanimidamide | 1,2,3-Triazole | A stable aromatic heterocycle that is resistant to hydrolysis and can act as an amide surrogate. cambridgemedchemconsulting.com |

| N'-hydroxyethanimidamide | Tetrazole | Often used as a bioisostere for carboxylic acids, it can also mimic some properties of the amidoxime group due to its acidic nature and hydrogen bonding capacity. |

The synthesis of these analogues would involve incorporating the bioisosteric fragments at appropriate stages of the synthetic sequence, often requiring the development of entirely new synthetic routes.

Solid-Phase Synthesis Techniques for this compound Derivatives

A plausible solid-phase approach would involve the immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the target molecule. For instance, a resin-bound amino acid or a suitable linker could serve as the starting point. The azepane moiety could be introduced via reductive amination or nucleophilic substitution.

The core N'-hydroxyethanimidamide functionality can be constructed from a nitrile precursor. A common method involves the treatment of a resin-bound nitrile with hydroxylamine. This reaction is typically efficient and proceeds under mild conditions, making it suitable for solid-phase synthesis. The use of different substituted hydroxylamines would allow for the generation of a diverse library of derivatives.

Table 1: Illustrative Solid-Phase Synthesis Scheme for a Derivative of this compound

| Step | Reagents and Conditions | Description |

| 1. Resin Functionalization | Merrifield resin, appropriate linker | Attachment of a linker to the solid support to provide a handle for subsequent reactions and final cleavage. |

| 2. Introduction of the Azepane Moiety | Azepane, reductive amination conditions (e.g., NaBH(OAc)₃) | Covalent attachment of the azepane ring to the resin-bound linker. |

| 3. Chain Elongation | Bromoacetonitrile, base (e.g., DIEA) | Alkylation of the secondary amine of the azepane to introduce the acetonitrile group. |

| 4. Formation of the N'-hydroxyethanimidamide | Hydroxylamine hydrochloride, base (e.g., triethylamine) | Conversion of the nitrile functionality into the desired N'-hydroxyethanimidamide. |

| 5. Cleavage from Resin | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Release of the final product from the solid support. |

This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence, simply by varying the building blocks used in each step.

Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of these compounds.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the azepane ring, typically in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom would appear at a lower field due to the deshielding effect of the nitrogen. The methylene (B1212753) protons of the ethanimidamide backbone would also give rise to distinct signals. The N-hydroxy proton and the protons on the imidamide nitrogen would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with signals corresponding to all the unique carbon atoms in the molecule. The carbon of the C=N bond in the imidamide group would be expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The carbons of the azepane ring would appear in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Azepane CH₂ (adjacent to N) | 2.5 - 2.8 | Multiplet |

| Azepane CH₂ (other) | 1.5 - 1.8 | Multiplet |

| N-CH₂-C | 3.0 - 3.3 | Singlet |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

| N-OH | 9.0 - 10.0 | Broad Singlet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would likely involve cleavage of the bond between the azepane ring and the ethanimidamide side chain, as well as fragmentation within the azepane ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretches, typically in the region of 3200-3500 cm⁻¹. The C=N stretch of the imidamide group would likely appear in the range of 1640-1690 cm⁻¹. The C-N stretching vibrations of the azepane ring would also be present in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong, Broad |

| O-H Stretch | 3200 - 3400 | Medium, Broad |

| C=N Stretch | 1640 - 1690 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

By combining the information obtained from these spectroscopic techniques, the unambiguous structural elucidation of this compound and its derivatives can be achieved.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 2 Azepan 1 Yl N Hydroxyethanimidamide

Design Principles for Structure-Activity Relationship (SAR) Studies of 2-(azepan-1-yl)-N'-hydroxyethanimidamide

Without specific biological targets or activity data for this compound, any discussion of SAR design principles would be purely hypothetical. Generally, SAR studies would involve systematic modifications of both the azepane ring and the N'-hydroxyethanimidamide moiety to probe their respective contributions to biological activity.

Positional and Substituent Effects on Biological Activity within the this compound Series

Information regarding the effects of positional changes or the addition of various substituents to the this compound scaffold is not available. Such studies would typically explore how different functional groups at various positions on the azepane ring or modifications to the ethanimidamide linker influence target binding and efficacy.

Rational Design and Lead Optimization Strategies for this compound

There is no published information on the rational design or lead optimization of this specific compound. A typical lead optimization strategy would aim to enhance potency, selectivity, and other pharmacological properties through iterative chemical synthesis and biological testing.

Enhancement of Target Affinity and Selectivity of this compound

No data exists on efforts to enhance the target affinity or selectivity of this compound.

Modulation of Molecular Properties for Optimized Pharmacological Profiles (excluding pharmacokinetics and ADMET toxicity)

Specific details on the modulation of molecular properties for this compound are not available in the scientific literature.

Fragment-Based Approaches for the Optimization of this compound

While both the azepane and N'-hydroxyethanimidamide moieties could potentially be used in fragment-based drug design, there is no evidence of such an approach being applied to the optimization of this compound itself.

Computational Chemistry and Cheminformatics in the Discovery and Optimization of 2 Azepan 1 Yl N Hydroxyethanimidamide

Computer-Aided Drug Design (CADD) Methodologies Applied to 2-(azepan-1-yl)-N'-hydroxyethanimidamide

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to design and discover new drug candidates. nih.gov These methods are broadly categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov The application of these methodologies is crucial for understanding how a molecule like this compound might interact with a biological target and for guiding its optimization to enhance potency and selectivity.

Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structural information of a macromolecular target, such as a protein or enzyme. nih.gov This approach aims to design molecules that can bind to the target with high affinity and specificity, thereby modulating its biological function. For a compound like this compound, the SBDD process would begin with the identification of a relevant biological target whose 3D structure has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy) or predicted with high confidence. nih.gov

The primary goal of SBDD is to use the target's structural information to guide the design of complementary ligands. Computational tools, particularly molecular docking, are employed to place this compound into the target's binding site and predict its binding conformation and affinity. This allows researchers to visualize how the compound's functional groups, such as the azepane ring and the N'-hydroxyethanimidamide moiety, interact with the amino acid residues of the target. This knowledge can then be used to propose chemical modifications to the compound to improve these interactions and, consequently, its biological activity. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown. nih.govnih.gov Instead, this approach leverages the knowledge of a set of molecules, or ligands, that are known to interact with the target. nih.gov The fundamental principle of LBDD is that molecules with similar structures or properties are likely to exhibit similar biological activities.

In the case of this compound, an LBDD approach would involve studying a series of structurally related compounds with known activities against a specific target. bu.edu.eg One common LBDD technique is the development of a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target and elicit a biological response. By analyzing the common features of active compounds related to this compound, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual compound libraries for new molecules with the desired activity or to guide the modification of the existing scaffold to better fit the pharmacophoric features. nih.gov

Molecular Docking Simulations of this compound with Macromolecular Targets

Molecular docking is a cornerstone of SBDD, serving as a computational method to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This technique simulates the binding process, calculating a score that estimates the binding affinity. For this compound, docking simulations would be performed to understand its potential interactions with the active site of a chosen macromolecular target. nih.gov

The primary output of a molecular docking simulation is the prediction of the binding mode, or pose, of the ligand within the protein's binding pocket. researchgate.net This involves analyzing the various intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, interaction analysis would focus on identifying which parts of the molecule engage with specific amino acid residues. For instance, the hydroxyl group of the N'-hydroxyethanimidamide moiety might act as a hydrogen bond donor or acceptor, while the cyclic azepane structure could engage in hydrophobic interactions within a nonpolar pocket of the target. nih.gov The results of such an analysis are often summarized in a table to provide a clear overview of the key interactions.

Table 1: Hypothetical Binding Interactions of this compound with a Target Protein

| Functional Group of Ligand | Interacting Residue of Target | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| N'-hydroxy group (-OH) | Asp120 (Carbonyl Oxygen) | Hydrogen Bond | 2.1 |

| Azepane Ring (CH2) | Leu85, Val93 | Hydrophobic Interaction | N/A |

| Imidamide Nitrogen (-NH) | Ser122 (Hydroxyl Oxygen) | Hydrogen Bond | 2.4 |

| Azepane Nitrogen | Glu78 (Carboxylate) | Electrostatic (Salt Bridge) | 3.5 |

Hotspot analysis is a computational method used to identify specific regions or residues within a protein's binding site that contribute disproportionately to the binding free energy. nih.govsemanticscholar.org These "hotspot" residues are critical for molecular recognition and are prime targets for ligand interactions. nih.gov Identifying these hotspots can help rationalize the binding mode of a compound and guide its optimization to better engage with these key residues.

Once the key interactions are identified through docking and hotspot analysis, a ligand-protein interaction fingerprint can be generated. This fingerprint is a binary or numerical representation of the interactions between the ligand and the protein's binding site residues. It serves as a concise summary of the binding mode, which is useful for comparing the binding of different ligands or for screening large databases to find compounds that exhibit a similar interaction pattern.

Table 2: Example of a Ligand-Protein Interaction Fingerprint for this compound

| Target Residue | Interaction Type | Present (1) / Absent (0) |

|---|---|---|

| Glu78 | Electrostatic | 1 |

| Leu85 | Hydrophobic | 1 |

| Val93 | Hydrophobic | 1 |

| Asp120 | H-Bond Acceptor | 1 |

| Ser122 | H-Bond Donor | 1 |

| Phe150 | Hydrophobic | 0 |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability of this compound

While molecular docking provides a valuable static snapshot of the ligand-protein complex, it does not account for the inherent flexibility of the ligand and the protein. nih.gov Molecular Dynamics (MD) simulations are computational methods that model the movements and interactions of atoms and molecules over time, providing a dynamic view of the system. nih.govnih.gov

For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose as a starting point. The simulation would track the atomic motions over a period of nanoseconds, revealing how the ligand and protein adapt to each other. This process is crucial for assessing the stability of the predicted binding mode and the persistence of key intermolecular interactions over time. nih.gov Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand's position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.govnih.gov These simulations can confirm if the initial interactions predicted by docking are maintained, or if the ligand shifts to a more stable conformation.

Table 3: Representative Data from a Hypothetical MD Simulation of the Ligand-Protein Complex

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 | Low deviation indicates stable binding in the pocket. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure remains stable. |

| Average H-Bonds (Ligand-Protein) | 2.8 | Key hydrogen bonds are consistently maintained. |

| Binding Free Energy (MM/PBSA, kcal/mol) | -35.6 ± 3.1 | Favorable binding energy suggests a strong interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By establishing this correlation, QSAR models can predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The foundation of any QSAR model is the numerical representation of the molecular structure through "descriptors." These descriptors quantify various aspects of a molecule's physicochemical properties. For derivatives of this compound, a wide array of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. The process begins with the 2D or 3D structure of the molecules, which are then used to compute hundreds or even thousands of descriptors.

Key categories of molecular descriptors include:

Constitutional (1D): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D): Calculated from the 2D representation of the molecule, these descriptors describe atomic connectivity and branching. Examples include connectivity indices and kappa shape indices.

Geometrical (3D): These descriptors require a 3D conformation of the molecule and include information about molecular size, shape, and surface area.

Physicochemical: This category includes properties like logP (lipophilicity), molar refractivity (related to polarizability), and polar surface area (PSA).

Electronic: These describe the electronic properties of the molecule, such as dipole moment and various quantum-chemical descriptors derived from methods like Density Functional Theory (DFT).

Once generated, a crucial step is the selection of the most relevant descriptors that have the strongest correlation with the biological activity. This is essential to avoid overfitting the model and to ensure it is robust and predictive. Techniques like Genetic Algorithms or stepwise Multiple Linear Regression (MLR) are often employed for this feature selection process.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Molecular size, potential for hydrogen bonding |

| Topological | Wiener Index, Balaban J Index | Molecular branching and compactness |

| Geometrical | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability potential |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

With a set of relevant descriptors selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., IC50 or Ki values). Various statistical and machine learning methods can be used to build the QSAR model:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or they are correlated.

Machine Learning Methods: More complex, non-linear methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly used to capture intricate structure-activity relationships.

Model validation is a critical step to ensure that the developed QSAR model is statistically sound, robust, and has predictive power for new compounds. Validation is typically performed through internal and external procedures.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to test the internal stability and robustness of the model.

External Validation: The model's predictive ability is assessed using a set of compounds (the test set) that were not used during the model development phase.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model during internal validation. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model for the external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the absolute error of prediction. | As low as possible |

A rigorously validated QSAR model serves as a powerful predictive tool in the optimization of this compound derivatives. Its primary application is to screen virtual libraries of related compounds in silico. By calculating the relevant descriptors for these virtual compounds and inputting them into the QSAR equation, researchers can obtain a predicted biological activity value for each.

This approach allows for:

Prioritization of Synthesis: Compounds predicted to have high activity can be prioritized for chemical synthesis and subsequent in vitro testing, saving significant time and resources.

Rational Drug Design: The model provides insights into which structural features (as represented by the selected descriptors) are positively or negatively correlated with activity. This knowledge guides medicinal chemists in designing new derivatives with potentially improved potency.

Database Mining: Validated QSAR models can be used to search large chemical databases for novel compounds that are predicted to be active, potentially identifying new chemical scaffolds.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds Related to this compound

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the 3D arrangement of essential chemical features a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would not represent the exact chemical structure, but rather an abstract map of its key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive/negative ionizable groups.

The development of a pharmacophore model can be achieved through two main approaches:

Ligand-Based: When the 3D structure of the biological target is unknown, a set of known active molecules is superimposed, and their common chemical features are extracted to create a consensus pharmacophore.

Structure-Based: If the crystal structure of the target protein is available, the key interactions between the ligand and the active site residues are analyzed to generate a pharmacophore model.

Once a robust pharmacophore model for the activity of this compound is established, it can be used as a 3D query for virtual screening of large compound libraries. This process involves computationally fitting millions of molecules from databases like ZINC or Enamine REAL into the pharmacophore model. Molecules that successfully match the spatial and chemical constraints of the pharmacophore are identified as "hits."

This approach is particularly valuable for discovering novel scaffolds. Unlike QSAR, which is typically applied to a series of chemically similar compounds, pharmacophore-based virtual screening can identify structurally diverse molecules that share the necessary interaction features. This can lead to the identification of entirely new chemical classes with the desired biological activity, offering new avenues for patentable intellectual property and potentially improved pharmacological profiles.

Applications of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound

Machine learning (ML) and artificial intelligence (AI) are transforming every aspect of drug discovery, offering more sophisticated and powerful tools than traditional computational methods. For this compound, AI and ML can be applied in several groundbreaking ways:

Advanced QSAR and Predictive Modeling: Deep neural networks (DNNs) can capture highly complex, non-linear relationships between molecular structure and activity or ADME properties, often outperforming traditional QSAR models. Graph neural networks (GNNs) are particularly promising as they can learn directly from the 2D graph structure of a molecule, potentially discovering features that are not captured by standard descriptors.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules from scratch. These models can be trained on large datasets of known active compounds and then be constrained to generate novel derivatives of this compound that are optimized for multiple properties simultaneously, such as high potency and good predicted ADME profiles.

Target Identification and Validation: AI platforms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate the most promising biological targets for which a compound like this compound might be effective.

Synthesis Prediction: AI tools can predict viable synthetic routes for novel, computer-generated derivatives. This is a critical step in bridging the gap between in silico design and real-world laboratory synthesis.

The integration of AI and ML allows for a more holistic and data-driven approach to drug discovery. By learning from vast amounts of chemical and biological data, these systems can uncover patterns and make predictions that are beyond human intuition, significantly accelerating the optimization of lead compounds like this compound and increasing the probability of success in the development of new medicines.

Biological Evaluation and Mechanistic Characterization of 2 Azepan 1 Yl N Hydroxyethanimidamide in Preclinical Models

Target Identification and Validation for 2-(azepan-1-yl)-N'-hydroxyethanimidamide

No studies describing the identification or validation of a molecular target for this compound are available. The process of target identification is a critical first step in drug discovery, involving methods to pinpoint the specific molecules (e.g., proteins, genes) that a compound interacts with to exert a biological effect. genscript.com

Affinity Proteomics and Chemoproteomics Approaches

There are no published reports of affinity proteomics or chemoproteomics studies being conducted for this compound. These techniques are powerful methods for target discovery. nih.gov They typically involve using a modified version of the small molecule to "pull down" its binding partners from cell or tissue extracts, which are then identified using mass spectrometry. nih.govnih.gov

Genetic Validation of Molecular Targets

As no molecular target has been identified for this compound, no genetic validation studies have been performed. Genetic validation is the process of using genetic techniques, such as CRISPR/Cas9 gene editing or RNA interference (RNAi), to confirm that modulating the identified target produces a biological effect relevant to a disease.

In Vitro Biological Activity Profiling of this compound

No data from in vitro biological assays for this compound have been published. Such profiling is essential to understand a compound's pharmacological effects at the molecular, cellular, and biochemical levels.

Enzyme Kinetics and Inhibition Studies

There is no information available regarding the effect of this compound on any enzyme. Enzyme kinetic studies are performed to determine if a compound acts as an inhibitor and to characterize the nature of that inhibition (e.g., competitive, non-competitive). lumenlearning.comlibretexts.org Key parameters such as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are determined through these assays. sigmaaldrich.com

Receptor Binding and Functional Assays

No studies have been published that investigate the binding of this compound to any receptor. Receptor binding assays are used to measure the affinity of a compound for a specific receptor, while functional assays determine whether this binding results in a cellular response (e.g., agonism or antagonism). nih.gov

Cell-Based Assays for Cellular Pathway Modulation

There are no published findings from cell-based assays examining the effects of this compound on cellular pathways. These assays are crucial for understanding how a compound's interaction with its molecular target translates into a cellular response, such as changes in signaling cascades or gene expression.

Investigation of Molecular Mechanisms of Action at the Cellular Level

There is no specific information available in the public domain detailing the molecular and cellular mechanisms of this compound. While its structure is consistent with that of a nitric oxide synthase (NOS) inhibitor, specific studies confirming this target, its isoform selectivity (nNOS, eNOS, iNOS), its potency (e.g., IC50 values), or its effects on cellular pathways are not documented in peer-reviewed literature.

In Vivo Pharmacological Characterization of this compound in Disease Models (excluding human trials)

No in vivo pharmacological studies for this compound are described in the available scientific literature. Consequently, there is no information to report on its efficacy, biomarker development, or pharmacodynamic properties in preclinical models.

Efficacy Evaluation in Preclinical Animal Models

There are no published studies evaluating the efficacy of this compound in any preclinical animal models of disease. Standard preclinical evaluations would typically involve assessing a compound's ability to produce a desired therapeutic effect in established models of inflammation, neurodegeneration, or other relevant conditions, but such data is not available for this specific molecule. ijpras.comymaws.comnih.gov

Biomarker Identification and Validation Relevant to the Compound's Activity

The identification and validation of biomarkers are contingent on initial efficacy and mechanistic studies. As these primary studies for this compound are not available, no relevant biomarkers have been identified or validated in connection with its activity.

Pharmacodynamic Studies in Relevant Biological Systems (excluding safety/adverse effects)

Pharmacodynamic studies, which would characterize the biochemical and physiological effects of the compound on the body, have not been published for this compound. Such studies would typically provide insight into the compound's engagement with its target in a living system and the resulting biological responses over time, but this information is currently absent from the scientific record.

Future Perspectives and Advanced Research Directions for 2 Azepan 1 Yl N Hydroxyethanimidamide

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful approach to comprehensively understand the biological effects of 2-(azepan-1-yl)-N'-hydroxyethanimidamide. These technologies can reveal the compound's influence on global cellular processes, identify biomarkers of its activity, and uncover potential off-target effects.

Genomics and Transcriptomics: By analyzing changes in gene expression profiles in cells or tissues treated with the compound, researchers can identify the signaling pathways modulated by NOS inhibition. For instance, transcriptomic analysis of melanoma cells treated with a neuronal NOS (nNOS) inhibitor revealed significant changes in genes involved in key signaling pathways. chapman.edu This type of analysis could elucidate the downstream genetic and cellular responses to this compound.

Proteomics: Quantitative proteomic techniques, such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) combined with high-resolution mass spectrometry, can provide a comprehensive view of how the compound alters protein expression. nih.gov This could identify novel protein targets or pathways affected by the compound, offering insights into its mechanism of action beyond direct NOS inhibition. nih.gov For example, proteomic analysis has been used to study the effects of mu opioid agonists on nerve cells, revealing impacts on the PI3K/AKT and Notch signaling pathways. nih.govnih.gov A similar approach could map the complex cellular responses to this compound.

Metabolomics: This technology can be used to analyze the global changes in metabolite levels following treatment with the compound. Since NOS activity is intrinsically linked to the metabolism of L-arginine, metabolomics can provide a detailed picture of how inhibiting this pathway affects cellular metabolism. nih.govnih.gov Targeted metabolomics has been used to assess the bioavailability of nitric oxide (NO) and arginine in patients with cardiometabolic diseases by measuring metabolites in the NO pathway. nih.gov This approach could be used to quantify the metabolic impact of this compound.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Insights |

|---|---|---|

| Genomics/Transcriptomics | Analysis of gene expression changes in response to the compound. | Identification of modulated signaling pathways and downstream genetic targets. |

| Proteomics | Quantitative analysis of protein expression changes. | Discovery of novel protein targets, off-target effects, and biomarkers. |

| Metabolomics | Measurement of global or targeted metabolite changes. | Understanding of the compound's impact on cellular metabolism, particularly arginine and NO pathways. |

Advanced Imaging Techniques for Molecular Target Engagement Studies

Visualizing the interaction of this compound with its target, nitric oxide synthase, within a living system is crucial for understanding its pharmacodynamics. Advanced imaging techniques can provide real-time, non-invasive measurements of target engagement and enzyme activity.

Positron Emission Tomography (PET): PET imaging is a powerful tool for visualizing and quantifying biological processes. Researchers have developed PET tracers, such as ¹⁸F-NOS, which is a radiolabeled version of a reversible iNOS inhibitor, to image iNOS expression in vivo. nih.govsnmjournals.orgmedrxiv.org This technique has been successfully used to measure iNOS expression in the lungs as a biomarker for inflammation. nih.govsnmjournals.orgnih.gov A similar strategy could be employed to develop a radiolabeled version of this compound to study its distribution, target engagement, and pharmacokinetics in real-time.

Magnetic Resonance Imaging (MRI): MRI can also be used to probe nitric oxide signaling. nih.gov Blood oxygenation level-dependent (BOLD) MRI has been utilized to study the effects of NOS inhibition on intrarenal oxygenation. nih.gov Furthermore, genetically engineered probes, known as nitric oxide synthases for targeting imaging contrast (NOSTICs), have been developed to provide hemodynamic readouts of NO signaling pathway activation via MRI. nih.gov These advanced MRI techniques could be used to assess the physiological consequences of target engagement by this compound in various tissues.

Table 2: Advanced Imaging Modalities for Studying NOS Inhibitors

| Imaging Technique | Probe/Method | Application |

|---|---|---|

| PET | ¹⁸F-NOS (radiolabeled iNOS inhibitor) | Quantify iNOS expression in inflammatory lung disease. nih.govsnmjournals.orgnih.gov |

| MRI | BOLD (Blood Oxygenation Level-Dependent) | Evaluate changes in tissue oxygenation following NOS inhibition. nih.gov |

| MRI | NOSTICs (Engineered NOS enzymes) | Measure activation of NO signaling pathways. nih.gov |

Development of Chemical Probes Based on this compound

A chemical probe is a selective small-molecule modulator used to study a protein's function in biological systems. escholarship.org Developing chemical probes from the this compound scaffold could create valuable tools for studying the roles of specific NOS isoforms. The amidoxime (B1450833) functional group present in the compound is a versatile chemical handle for synthesizing various derivatives. nih.gov

To be effective, a chemical probe must be potent, selective, and have a known mechanism of action. escholarship.org The development process would involve:

Structural Modification: Synthesizing analogs of this compound to improve potency and selectivity for a specific NOS isoform.

Functionalization: Introducing functional groups, such as a fluorescent dye or a biotin (B1667282) tag, to the core structure. This would allow for visualization of the target protein in cells or for use in pull-down assays to identify binding partners.

Characterization: Thoroughly characterizing the probe's selectivity and mechanism of action to ensure that any observed biological effects are due to its interaction with the intended target. The development of bromosporine, a chemical probe for bromodomains, serves as an example of modifying an existing inhibitor scaffold to create a new research tool. mdpi.com

Exploration of Novel Therapeutic Indications through Computational Repurposing (excluding clinical human trials)

Computational repurposing, or in silico drug repositioning, uses computational methods to identify new therapeutic uses for existing compounds. mdpi.com This approach can be applied to this compound to explore its potential for treating diseases beyond those currently associated with NOS inhibition.

In Silico Target Fishing: This method aims to identify potential protein targets for a given small molecule. mdpi.com By screening this compound against large databases of protein structures, it may be possible to identify "off-target" interactions that could have therapeutic benefits. mdpi.com

Virtual Screening and Molecular Docking: These techniques can be used to predict the binding affinity of the compound to a wide range of biological targets. mdpi.comnih.gov For example, a combination of pharmacophore modeling and virtual screening was used to identify potential selective inhibitors of neuronal nitric oxide synthase from a large compound database. mdpi.com A similar in silico screening strategy could predict new targets for this compound. nih.gov

Connectivity Map (CMap): This is a database of gene expression profiles from human cells treated with various small molecules. frontiersin.org By comparing the gene expression signature of this compound with the signatures in CMap, researchers can identify other drugs with similar effects or diseases where the compound might be beneficial.

Table 3: Computational Drug Repurposing Approaches

| Computational Method | Description | Potential Outcome for this compound |

|---|---|---|

| In Silico Target Fishing | Predicts potential protein targets for a small molecule. | Identification of novel therapeutic targets and mechanisms of action. |

| Virtual Screening/Docking | Simulates the binding of a molecule to various protein targets. | Prediction of binding affinity to new targets for potential repurposing. |

| Connectivity Map (CMap) | Compares gene expression signatures of compounds and diseases. | Identification of novel therapeutic indications based on similar cellular responses. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(azepan-1-yl)-N'-hydroxyethanimidamide, and what critical parameters optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of azepane with chloroethyl intermediates, followed by hydroxylamine treatment. Critical parameters include solvent polarity (e.g., acetonitrile or ethanol), reaction temperature (optimized between 60–80°C), and catalyst selection (e.g., HATU for coupling efficiency). Post-synthesis purification via column chromatography with silica gel is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies functional groups (e.g., azepane protons at δ 1.5–2.0 ppm, hydroxylamine protons at δ 8.5–9.0 ppm).

- IR Spectroscopy : Confirms N–O (950–1100 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 186.23).

- X-ray Crystallography : Resolves conformational flexibility of the azepane ring and hydrogen-bonding networks .

Q. What stability considerations are critical for storing this compound, and how can degradation be minimized?

- Methodological Answer : Store under anhydrous conditions in inert atmospheres (argon or nitrogen) at –20°C. Degradation via hydrolysis or oxidation can be monitored using HPLC with UV detection (λmax ~255 nm). Stabilizers like BHT (0.1% w/w) may extend shelf life. Regularly validate purity via TLC (silica gel, chloroform:methanol 9:1) .

Advanced Research Questions

Q. How does the conformational flexibility of the azepane ring influence the compound’s interaction with biological targets?

- Methodological Answer : The azepane ring’s puckering dynamics (e.g., chair vs. boat conformations) enable adaptation to steric constraints in enzyme active sites. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model ligand-receptor binding, while NOESY NMR identifies dominant conformers in solution. For example, chair conformers may enhance binding affinity to metalloenzymes by aligning the hydroxyimine group for coordination .

Q. In studies reporting contradictory biological activities, what strategies can discern the role of structural modifications in derivatives of this compound?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups on the azepane) and assess activity in enzyme inhibition assays.

- In Silico Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes and affinity differences.

- Kinetic Analysis : Compare IC50 values under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic effects .

Q. What experimental approaches elucidate the mechanism of metal ion chelation by this compound?

- Methodological Answer :

- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., shifts at 300–400 nm for Fe³+ or Cu²+ complexes).

- X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) and bond distances.

- DFT Calculations : Optimize metal-ligand complexes (B3LYP/6-31G**) to predict stability constants and redox behavior .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to assess nucleophilicity at the hydroxyimine group.

- Transition State Modeling : Identify rate-limiting steps in catalytic cycles (e.g., hydrogenation or oxidation) using QM/MM methods.

- Solvent Effects : Apply COSMO-RS to model polarity-dependent reactivity in aqueous vs. nonpolar media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies and normalize for variables (e.g., cell line, assay type).

- Dose-Response Validation : Re-test compounds under identical conditions (e.g., HepG2 cells, 48-hour exposure).

- Structural Verification : Confirm derivative purity via LC-MS and rule out degradation artifacts .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.